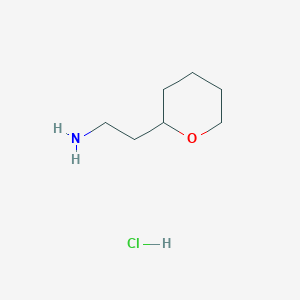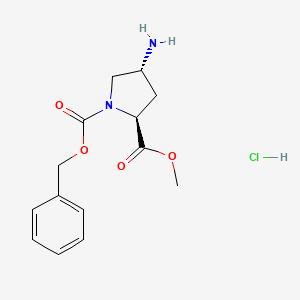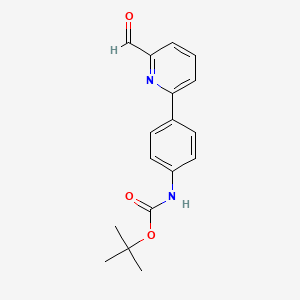
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Übersicht
Beschreibung
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide, also known as 2-FHPMA, is a novel fluorinated phenoxyamine derivative with potential applications in both scientific research and drug development. It is a non-steroidal anti-inflammatory agent that has been studied for its ability to reduce inflammation and pain, as well as its potential to treat certain types of cancer.
Wissenschaftliche Forschungsanwendungen
Quantum Mechanical and Spectroscopic Studies : A study by Chandralekha et al. (2019) utilized quantum mechanical, spectroscopic, and molecular docking techniques to analyze a compound similar to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. This research provides insights into the molecular geometry and electronic properties of the compound, which can be crucial for understanding its behavior in various applications.
Inhibitor of Met Kinase Superfamily : Schroeder et al. (2009) discovered a compound related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide as a potent and selective Met kinase inhibitor. This research highlights the compound's potential for therapeutic applications in cancer treatment.
Antibacterial and Antifungal Activities : Velupillai et al. (2015) synthesized a series of derivatives related to the compound and evaluated their antibacterial and antifungal activities. This study suggests potential applications of these compounds in developing new antimicrobial agents.
Photodegradation Pathways in Environmental Fate : Moon et al. (2010) investigated the photodegradation pathways of metamifop and its related compounds, including N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. Understanding the degradation process of these compounds is essential for assessing their environmental impact.
Serotonin Receptor Imaging in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe related to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide for quantifying serotonin receptor densities in Alzheimer's disease patients' brains. This underscores its potential use in neurological research and diagnostics.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBSODDMFONTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592633 | |
| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
CAS RN |
256412-88-1 | |
| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)








![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)
![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)